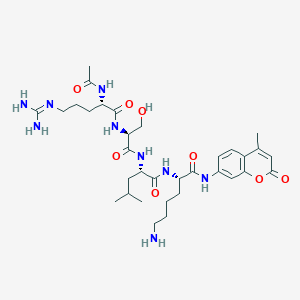

Ac-Arg-Ser-Leu-Lys-AMC

Vue d'ensemble

Description

“Ac-Arg-Ser-Leu-Lys-AMC” is a fluorogenic substrate for Site-1 protease . Site-1 protease is a subtilisin-like protease that cleaves the endoplasmic reticulum loop of sterol regulatory element-binding protein (SREBP) transcription factors . The activity of this compound is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .

Synthesis Analysis

The synthesis of “this compound” involves the sequence of amino acids that is cleaved by Site-1 Protease (S1P) . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a sequence of amino acids . The peptide sequence RSLK corresponds to the internal propeptide cleavage site that generates active S1P .Chemical Reactions Analysis

“this compound” is a peptide substrate for Site-1 Protease (S1P). The sequence of amino acids is cleaved by S1P . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 701.83 . It is soluble in DMSO and should be stored at -20°C or below .Applications De Recherche Scientifique

Peptide-Based Studies and Protease Activity

Peptide-Based Substrates and Protease Characterization : Ac-Arg-Ser-Leu-Lys-AMC, as part of various peptides, plays a critical role in studies focusing on the characterization and activity of proteases. For example, it can be used to assess the substrate specificity of proteases, as seen in studies involving serine proteases and serine protease inhibitors from parasitic nematodes (Morris & Sakanari, 1994).

Phosphorylation Kinetics : This peptide sequence also finds application in studies involving the kinetics of phosphorylation. The acyl derivatives of peptides containing the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, which is similar to this compound, have been used to investigate the phosphorylation process by the cAMP-dependent protein kinase (Kemp, 1980).

Signal Transduction and Protein Kinase Activity

Protein Kinase Substrates : In the realm of signal transduction, peptides containing sequences like this compound have been utilized as substrates for protein kinases. This is evident in research studying the selective assay of protein kinase C using synthetic peptide substrates (Yasuda et al., 1990).

Protein Phosphorylation Sites : These peptides have been instrumental in identifying phosphorylation sites on proteins, as seen in research on the amino acid sequences around phosphorylation sites on phosphorylase kinase (Yeaman et al., 1977).

Peptide Synthesis and Structural Analysis

Peptide Synthesis for Biological Studies : The sequence this compound, as part of larger peptides, is used in synthetic peptide preparation, aiding in biological studies and functional characterizations, such as in studies of the Factor VII activating protease (Kara et al., 2017).

Structural Characterization of Peptides : The structural characterization of peptides including sequences like this compound helps in understanding the biological activity and interaction of these peptides, as seen in research on human tumor-derived peptides (Esch et al., 1982).

Enzymatic Studies and Disease Research

Enzyme Substrate Identification : Research involving enzymatic reactions often utilizes peptides with sequences including this compound to identify and characterize enzyme substrates, as observed in studies on retroviral proteases of HIV-1 (Nashed et al., 1989).

Disease-Related Protein Analysis : The analysis of proteins related to diseases such as cancer and HIV involves the use of peptides like this compound. This is evident in the study of amino acid sequences in tumor-derived angiogenin, which plays a role in tumor angiogenesis (Strydom et al., 1985).

Mécanisme D'action

Target of Action

The primary target of Acetyl-Arginine-Serine-Leucine-Lysine-7-Amino-4-Methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC) is the Site-1 Protease (S1P), a mammalian subtilisin-related serine protease . S1P cleaves sterol regulatory element-binding proteins (SREBPs), which are transcription factors .

Mode of Action

this compound acts as a fluorogenic substrate for Site-1 Protease . The peptide sequence Arginine-Serine-Leucine-Lysine (RSLK) corresponds to the internal propeptide cleavage site that generates active S1P . The activity of S1P is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .

Biochemical Pathways

The cleavage of SREBPs by S1P occurs in the endoplasmic reticulum, a key biochemical pathway involved in protein processing . The activation of S1P and subsequent cleavage of SREBPs can influence lipid homeostasis, as SREBPs are known to regulate the expression of genes involved in the synthesis and uptake of cholesterol, fatty acids, triglycerides, and phospholipids.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin serves as a fluorogenic substrate for Site-1 protease. When cleaved by this enzyme, the compound releases free fluorescent 7-amino-4-methylcoumarin, which can be quantified by measuring its fluorescence. This property makes Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin an essential tool for studying the activity of Site-1 protease in various biochemical reactions . The interaction between Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin and Site-1 protease is highly specific, allowing researchers to monitor the enzyme’s activity with precision.

Cellular Effects

Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin influences cellular processes by serving as a substrate for Site-1 protease, which plays a crucial role in the regulation of lipid metabolism. The cleavage of this substrate by Site-1 protease leads to the activation of sterol regulatory element-binding proteins, which in turn regulate the expression of genes involved in cholesterol and fatty acid biosynthesis . This process impacts cell signaling pathways, gene expression, and cellular metabolism, highlighting the importance of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin in cellular function.

Molecular Mechanism

The molecular mechanism of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin involves its specific cleavage by Site-1 protease. This enzyme recognizes the peptide sequence of the compound and cleaves it at the appropriate site, releasing the fluorescent 7-amino-4-methylcoumarin . This cleavage event is crucial for the activation of sterol regulatory element-binding proteins, which subsequently translocate to the nucleus and activate the transcription of target genes. The interaction between Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin and Site-1 protease exemplifies the specificity and efficiency of enzyme-substrate interactions in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin can be observed over time by monitoring the fluorescence of the released 7-amino-4-methylcoumarin. The stability of the compound and its degradation products can be assessed through various analytical techniques. Long-term studies have shown that Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin remains stable under controlled conditions, allowing for consistent and reliable measurements of protease activity .

Dosage Effects in Animal Models

In animal models, the effects of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin vary with different dosages. Studies have demonstrated that low doses of the compound effectively serve as a substrate for Site-1 protease, while higher doses may lead to saturation of the enzyme and reduced efficiency of cleavage. Additionally, excessive doses of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin may result in toxic or adverse effects, highlighting the importance of optimizing dosage for experimental purposes .

Metabolic Pathways

Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is involved in metabolic pathways related to lipid biosynthesis and regulation. The cleavage of this compound by Site-1 protease activates sterol regulatory element-binding proteins, which control the expression of genes involved in cholesterol and fatty acid metabolism . This interaction underscores the role of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its localization to target sites where Site-1 protease is active. The distribution of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin within cells is crucial for its function as a substrate and for the accurate measurement of protease activity .

Subcellular Localization

The subcellular localization of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is available for cleavage by Site-1 protease in the appropriate cellular context .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPQHIMGLOTCBK-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

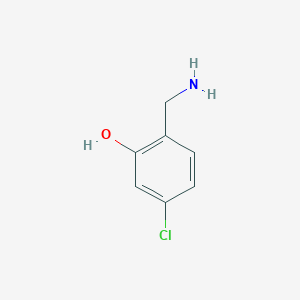

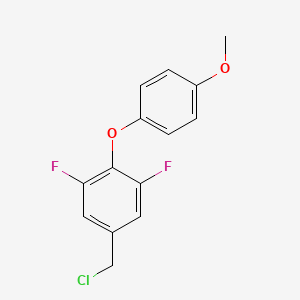

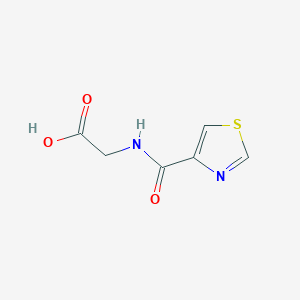

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)